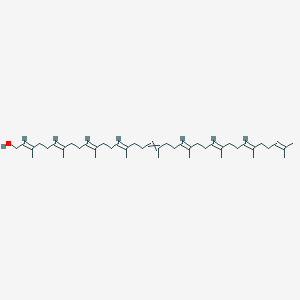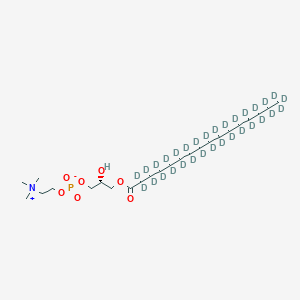
1-Palmitoyl-sn-glycero-3-phosphocholine-d31
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16:0-d31 Lyso PC, also known as 1-palmitoyl-d31-sn-glycero-3-phosphocholine, is a deuterated lysophosphatidylcholine. In this compound, 31 protons of the palmitoyl group are replaced by deuterium. This modification makes it a valuable tool in various scientific research applications, particularly in the study of lipid metabolism and membrane dynamics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 16:0-d31 Lyso PC typically involves the deuteration of palmitic acid followed by its incorporation into the lysophosphatidylcholine structure. The deuteration process can be achieved through catalytic exchange reactions where hydrogen atoms are replaced by deuterium. The deuterated palmitic acid is then esterified with glycerophosphocholine to form the final product .
Industrial Production Methods
Industrial production of 16:0-d31 Lyso PC involves large-scale deuteration processes and subsequent esterification reactions. The process requires stringent control of reaction conditions to ensure high purity and yield. The compound is usually produced in powder form and stored at low temperatures to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions
16:0-d31 Lyso PC can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxidized phospholipids.
Hydrolysis: It can be hydrolyzed by phospholipases to release deuterated palmitic acid and glycerophosphocholine.
Acylation: It can participate in acylation reactions to form more complex phospholipids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Enzymes such as phospholipase A2 are commonly used.
Acylation: Acyltransferases are used to catalyze the acylation reactions.
Major Products
Oxidation: Oxidized phospholipids.
Hydrolysis: Deuterated palmitic acid and glycerophosphocholine.
Acylation: Complex phospholipids with additional acyl groups.
Applications De Recherche Scientifique
16:0-d31 Lyso PC is widely used in scientific research due to its unique properties:
Chemistry: It is used as a standard in mass spectrometry for the quantification of lipids.
Biology: It helps in studying membrane dynamics and lipid metabolism.
Medicine: It is used in the development of drug delivery systems and in the study of lipid-related diseases.
Industry: It is used in the formulation of liposomal products and other lipid-based formulations.
Mécanisme D'action
The mechanism of action of 16:0-d31 Lyso PC involves its incorporation into cellular membranes, where it can influence membrane fluidity and dynamics. The deuterated palmitoyl group allows for detailed studies of lipid interactions and metabolism using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. The compound can also act as a substrate for various enzymes involved in lipid metabolism, providing insights into enzymatic pathways and molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine: A non-deuterated version of the compound.
1-stearoyl-sn-glycero-3-phosphocholine: Contains a stearoyl group instead of a palmitoyl group.
1-oleoyl-sn-glycero-3-phosphocholine: Contains an oleoyl group instead of a palmitoyl group.
Uniqueness
The uniqueness of 16:0-d31 Lyso PC lies in its deuterated palmitoyl group, which allows for precise studies of lipid metabolism and interactions. The deuterium atoms provide a distinct signal in NMR and mass spectrometry, making it an invaluable tool for researchers .
Propriétés
Formule moléculaire |
C24H50NO7P |
|---|---|
Poids moléculaire |
526.8 g/mol |
Nom IUPAC |
[(2R)-3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2 |
Clé InChI |
ASWBNKHCZGQVJV-NMMBEXRYSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


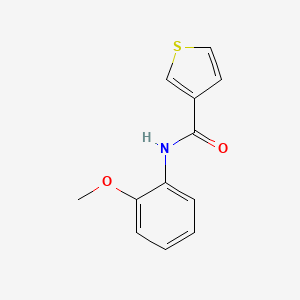
![(1R,3S)-5-[2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11936653.png)

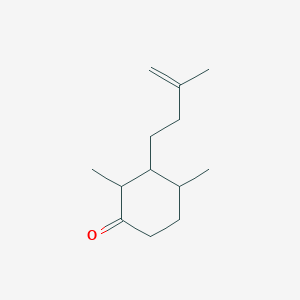
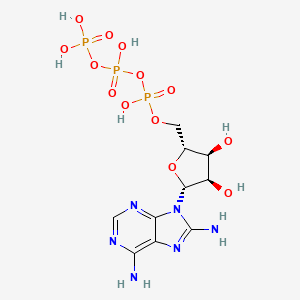
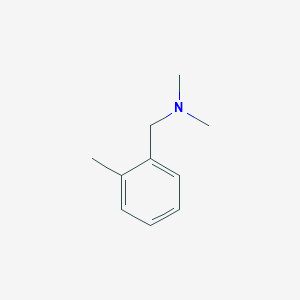
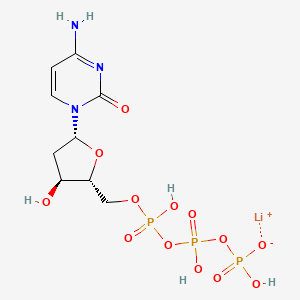
![N-hydroxy-4-[[4-[4-(pyrrolidin-1-ylmethyl)phenyl]triazol-1-yl]methyl]benzamide](/img/structure/B11936684.png)

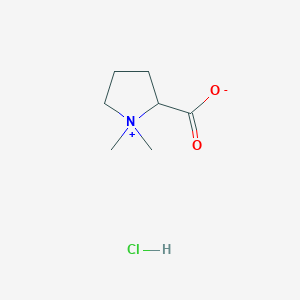
![2,6-dichloro-N-[4-chloro-3-(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B11936716.png)
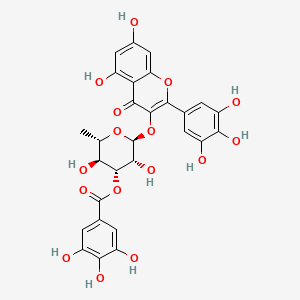
![(S)-2-({[4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole](/img/structure/B11936724.png)
